UBP310

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'UBP310 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de l'this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique des étapes de purification telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté requis pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

L'UBP310 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : L'this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants, des agents réducteurs et divers solvants organiques. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour garantir que les transformations souhaitées se produisent efficacement .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique pour étudier la fonction et la pharmacologie des récepteurs du kainate. Ses applications comprennent :

Neurosciences : Investigation du rôle des récepteurs du kainate dans la transmission synaptique et la plasticité.

Pharmacologie : Développement de nouveaux médicaments ciblant les récepteurs du kainate pour les troubles neurologiques.

Biochimie : Compréhension des mécanismes moléculaires de la fonction et de la régulation des récepteurs du kainate.

Mécanisme d'action

L'this compound exerce ses effets en se liant sélectivement au sous-type de récepteur du kainate GluK1, inhibant ainsi son activité. Cette liaison empêche le récepteur d'être activé par son ligand naturel, le glutamate, ce qui entraîne une réduction de la neurotransmission excitatrice. Les cibles moléculaires impliquées comprennent le domaine de liaison au ligand du récepteur GluK1 et les voies affectées sont celles liées à la transmission synaptique excitatrice .

Applications De Recherche Scientifique

UBP310 is widely used in scientific research to study the function and pharmacology of kainate receptors. Its applications include:

Neuroscience: Investigating the role of kainate receptors in synaptic transmission and plasticity.

Pharmacology: Developing new drugs targeting kainate receptors for neurological disorders.

Biochemistry: Understanding the molecular mechanisms of kainate receptor function and regulation.

Mécanisme D'action

UBP310 exerts its effects by selectively binding to the GluK1 kainate receptor subtype, thereby inhibiting its activity. This binding prevents the receptor from being activated by its natural ligand, glutamate, leading to a reduction in excitatory neurotransmission. The molecular targets involved include the ligand-binding domain of the GluK1 receptor, and the pathways affected are those related to excitatory synaptic transmission .

Comparaison Avec Des Composés Similaires

Composés similaires

GYKI-53655 : Un autre antagoniste des récepteurs du kainate, mais avec une sélectivité et une puissance différentes.

CNQX : Un antagoniste non sélectif à la fois des récepteurs du kainate et de l'AMPA.

DNQX : Similaire au CNQX, mais avec des propriétés pharmacologiques légèrement différentes.

Unicité de l'UBP310

L'this compound est unique en raison de sa haute sélectivité pour le sous-type de récepteur GluK1, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce récepteur sans affecter d'autres types de récepteurs du glutamate. Cette sélectivité permet aux chercheurs de disséquer les rôles de différents sous-types de récepteurs dans divers processus physiologiques et pathologiques .

Propriétés

IUPAC Name |

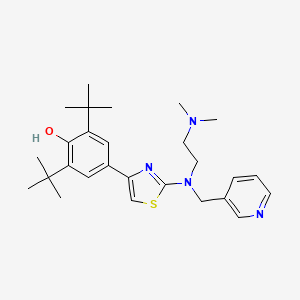

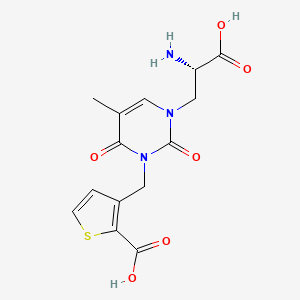

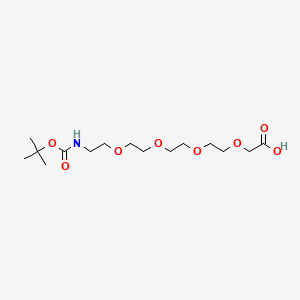

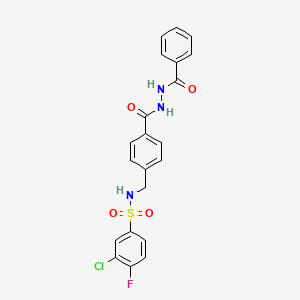

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAZUCRXCRXNSU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)